Praseodymium phosphate

Overview

Description

Synthesis Analysis

Praseodymium phosphate can be synthesized via various methods, including solid-phase reactions at high temperatures and innovative techniques like high-rate spark plasma sputtering (SPS) for ceramic production. These methods aim at achieving high-density ceramics with praseodymium and neodymium phosphates, leveraging the whitlockite structure for enhanced mechanical characteristics (Orlova et al., 2014). Additionally, solvent-less routes have been developed for preparing praseodymium oxide nanostructures, showcasing the versatility in synthesis approaches for compounds involving praseodymium (Zinatloo-Ajabshir et al., 2015).

Molecular Structure Analysis

The molecular structure of praseodymium phosphate compounds often involves complex arrangements, with recent studies highlighting the synthesis of praseodymium superhydrides under high pressures, showcasing the diverse structural possibilities when combining praseodymium with other elements (Zhou et al., 2019). These complex structures, such as F4¯3m-PrH9 and P63/mmc-PrH9 phases, demonstrate the intricate molecular architectures achievable with praseodymium-based compounds.

Chemical Reactions and Properties

The chemical reactions involving praseodymium compounds are multifaceted, with research demonstrating improved oxidase mimetic activity through praseodymium incorporation into ceria nanocubes (Jiang et al., 2017). These activities underscore the chemical reactivity of praseodymium compounds and their potential in catalysis and environmental applications.

Physical Properties Analysis

The physical properties of praseodymium phosphates, such as luminescence and thermal conductivity, have been extensively studied. For instance, the temperature sensing properties of varied praseodymium phosphate hosts have been investigated, revealing the potential of these compounds in high-precision temperature sensing applications (Gharouel et al., 2018).

Scientific Research Applications

-

Environmental Science

- Application : Praseodymium phosphate is used in the migration of trivalent praseodymium from tombarthite sewage .

- Method : A microtubule ultrafiltration reactor (MUFR), with an organophosphorus system containing a sewage section with buffer liquid acetic acid and an enrichment section with aqua fortis liquid and organophosphorus dissolved in fuel oil, has been studied for praseodymium (III) migration .

- Results : The experimental results show that the best migration prerequisites of praseodymium (III) were obtained as follows: an aqua fortis molarity of 4.00 mol/L, an organophosphorus molarity of 0.200 mol/L, an O/A of 0.6 in the enrichment section, and a pH value of 4.80 in the sewage section. The ionic strength of rare-earth mine sewage had no obvious effect on praseodymium (III) migration. When the cinit of praseodymium (III) molarity was 1.58 × 10 −4 mol/L, the migration percentage of praseodymium (III) reached 95.2% in 160 min .

-

Biochemistry

- Application : Praseodymium promotes B–Z transition in self-assembled DNA nanostructures .

- Method : Millimolar concentrations of PrCl3 can induce sequence-specific B–Z transition in various-self-assembled branched DNA (bDNA) nanostructures .

- Results : Competitive dye binding and thermal kinetics suggest that the phosphate backbone and grooves of bDNA are wrapped with Pr3+ for stabilizing the Z-bDNA. Application of EDTA can convert Z-DNA back to the B-form .

-

Optics

- Application : Praseodymium phosphate is used to filter yellow light from light sources. It is also used in fibre lasers, single-mode fibre optical amplifiers, DPSS-lasers, etc .

- Method : Praseodymium is used as activators in green, red, blue, and ultraviolet phosphors .

- Results : The use of praseodymium in these applications results in improved performance of the optical devices .

-

Material Science

- Application : Praseodymium phosphate is used in the production of special glasses and ceramics .

- Method : Praseodymium is added to the glass or ceramic material during the manufacturing process .

- Results : The addition of praseodymium results in the production of yellow and red pigments for paints, ceramics, and glass .

-

Aerospace Engineering

- Application : Praseodymium phosphate is used in the manufacturing of high-strength alloys for aircraft engines .

- Method : Praseodymium is added to the alloy during the manufacturing process .

- Results : The addition of praseodymium results in alloys that are lighter, stronger, and more resistant to demagnetization than those made from other materials .

-

Telecommunications

- Application : Praseodymium phosphate is used as a dopant in fiber optics and laser materials .

- Method : Praseodymium is added to the fiber optic or laser material during the manufacturing process .

- Results : The addition of praseodymium results in improved performance of the fiber optic or laser device .

-

Electronics

- Application : Praseodymium phosphate is used in the manufacturing of neodymium-praseodymium magnets which are essential in various applications, including electric vehicle motors, wind turbines, computer hard drives, and headphones .

- Method : Praseodymium is added to the magnet during the manufacturing process .

- Results : The addition of praseodymium results in magnets that offer efficiency and performance enhancements over traditional magnet materials .

-

Green Energy Solutions

-

Glass and Enamel Manufacturing

- Application : The salts of praseodymium can be used to create glasses and enamels with a yellow-green color .

- Method : Praseodymium is added to the glass or enamel material during the manufacturing process .

- Results : The addition of praseodymium results in the production of yellow-green colored glasses and enamels .

-

Permanent Magnets

- Application : Praseodymium is also used in the making of extremely strong permanent magnets .

- Method : Praseodymium is added to the magnet during the manufacturing process .

- Results : The addition of praseodymium results in magnets that are lighter, stronger, and more resistant to demagnetization than those made from other materials .

-

Chemical Synthesis

-

Crystal Formation

-

Chemical Reactions

-

Crystal Hydrate Formation

- Application : Praseodymium (III) phosphate forms a crystal hydrate of the composition PrPO4·nH2O, where n < 0.5 .

- Method : The crystal hydrate formation process involves specific conditions of temperature and pressure .

- Results : The product of this process is light green crystals of hexagonal crystal system, space group P6222, and cell parameters a = 0.700 nm, c = 0.643 nm, Z = 3 .

-

Silicon Pyrophosphate Reaction

Safety And Hazards

Praseodymium (III) phosphate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name |

praseodymium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.Pr/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCUNMWWJBHRSC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

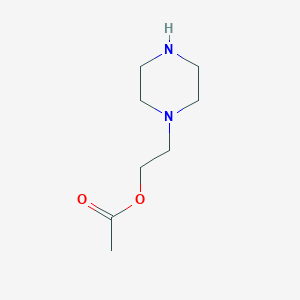

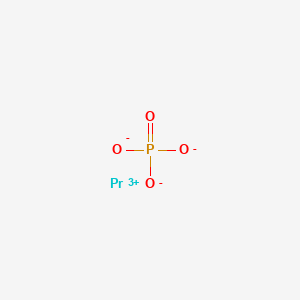

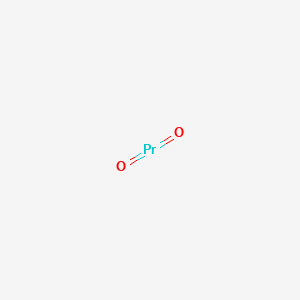

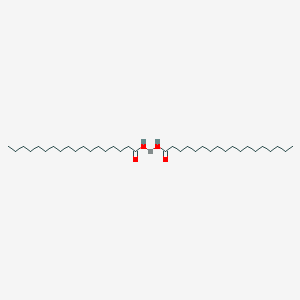

[O-]P(=O)([O-])[O-].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PrPO4, O4PPr | |

| Record name | Praseodymium(III) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Praseodymium(III)_phosphate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162267 | |

| Record name | Praseodymium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.879 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium phosphate | |

CAS RN |

14298-31-8 | |

| Record name | Praseodymium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014298318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praseodymium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)

![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)